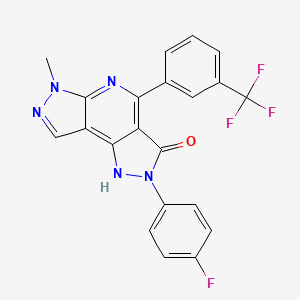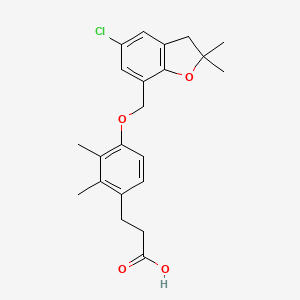
Methylamino-PEG4-acid
概要
説明
Methylamino-PEG4-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
科学的研究の応用
Preparation of Chemical Probes
“Methylamino-PEG4-acid” can be used in the preparation of chemical probes for identifying the targets of marine cyclic peptides . These probes are based on natural products and can be powerful tools in establishing efficient methods of identifying target proteins .
Elucidation of Mechanisms of Action
The compound plays a crucial role in elucidating the mechanisms of action of marine natural products . Understanding these mechanisms is essential for using the potentially unique structures and bioactivities of marine natural products in pharmaceutical materials .
Visualization of Subcellular Localization
“Methylamino-PEG4-acid” can be used to introduce fluorescent groups for the effective monitoring of subcellular localization . This is particularly useful in biological and medical research where understanding the location and movement of molecules within cells is important .
Pull-down of Target Proteins
The compound can be used for coupling to affinity beads for the pull-down of target proteins . This is a common method used in molecular biology to identify and isolate proteins .
Peptide Cyclization
“Methylamino-PEG4-acid” is used in on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides . Cyclic peptides are becoming increasingly important in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and their ready and modular synthetic accessibility .
Bioconjugation or Chemical Modification
“Methylamino-PEG4-acid” is a unique bifunctional PEG linker exclusively developed for bioconjugation or chemical modification . This makes it a valuable tool in the field of biochemistry where it can be used to attach various biochemical entities together .
作用機序
Target of Action
Methylamino-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
Methylamino-PEG4-acid operates by linking two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Methylamino-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
This property likely enhances the bioavailability of the compound, allowing it to effectively reach and interact with its targets .
Result of Action
The primary result of Methylamino-PEG4-acid’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the compound can effectively regulate the levels of specific proteins within the cell . This can have various downstream effects, depending on the functions of the degraded proteins .
Action Environment
The action of Methylamino-PEG4-acid is influenced by various environmental factors within the cell. For instance, the effectiveness of the ubiquitin-proteasome system can be affected by factors such as cellular stress, nutrient availability, and the presence of other regulatory molecules . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .
特性
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPCETYZYDTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG4-acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)








